Abrocitinib

Descripción general

Descripción

Abrocitinib es un inhibidor de la cinasa 1 de Janus (JAK1) de molécula pequeña oral, desarrollado por Pfizer para el tratamiento de la dermatitis atópica (eczema) de moderada a grave. Se comercializa bajo la marca Cibinqo. This compound fue aprobado para uso médico en la Unión Europea en diciembre de 2021 y en los Estados Unidos en enero de 2022 . El compuesto es conocido por su efectividad en la reducción de la inflamación y el alivio de los síntomas asociados con la dermatitis atópica .

Aplicaciones Científicas De Investigación

Abrocitinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza principalmente para el tratamiento de la dermatitis atópica de moderada a grave en adultos y adolescentes . El compuesto también ha mostrado promesa en el tratamiento de otras enfermedades inflamatorias y autoinmunes, como la penfigoide ampolloso . En la investigación biológica, this compound se utiliza para estudiar la vía de señalización JAK-STAT y su papel en varias enfermedades . Además, la efectividad del compuesto para reducir la inflamación lo convierte en una herramienta valiosa en el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

Abrocitinib ejerce sus efectos inhibiendo selectivamente la cinasa 1 de Janus (JAK1), una cinasa asociada al receptor involucrada en la transducción de señales mediadas por citocinas. Tras la unión del ligando y la posterior dimerización de los receptores de citocinas y hormonas, las JAK asociadas al receptor se activan y fosforilan . This compound se une al sitio de unión de ATP de JAK1, impidiendo su activación y señalización posterior. Esta inhibición reduce la producción de citocinas proinflamatorias y alivia los síntomas asociados con la dermatitis atópica .

Safety and Hazards

Abrocitinib may cause serious side effects, including serious infections, cancer, and immune system problems . It can lower the immune system’s ability to fight infections and may increase the risk of certain cancers . It is associated with transient and usually mild elevations in serum aminotransferase levels during therapy .

Análisis Bioquímico

Biochemical Properties

Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that this compound is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows this compound to specifically target and inhibit the biochemical reactions mediated by JAK1 .

Cellular Effects

This compound exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, this compound can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of JAK1 . By binding to JAK1, this compound prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

This compound has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of this compound is important for its appropriate use in treating chronic atopic dermatitis .

Metabolic Pathways

This compound is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of this compound are excreted predominantly in urine .

Transport and Distribution

Approximately 64%, 37% and 29% of circulating this compound and its active metabolites M1 and M2, respectively, are bound to plasma proteins . This compound and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the search results. As a small molecule inhibitor, this compound is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that this compound acts within the cell to inhibit this enzyme .

Métodos De Preparación

La preparación de abrocitinib implica varias rutas sintéticas y condiciones de reacción. Un método incluye disolver this compound en un solvente seleccionado del grupo que consiste en ésteres C2-10, alcoholes C1-6 y mezclas de los mismos . El proceso para la preparación de this compound cristalino implica disolver el compuesto en un solvente adecuado y luego aislar la forma cristalina mediante diversas técnicas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto, asegurando que cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Abrocitinib se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la inhibición selectiva de JAK1 por this compound implica la unión del compuesto al sitio de unión de trifosfato de adenosina (ATP), que es crucial en el proceso inflamatorio .

Comparación Con Compuestos Similares

Abrocitinib se compara a menudo con otros inhibidores de JAK, como baricitinib y tofacitinib. Baricitinib es un inhibidor de JAK1/2, mientras que tofacitinib es un inhibidor de JAK1/3 . La selectividad de this compound para JAK1 sobre otras JAK lo hace único, ya que proporciona inhibición dirigida con potencialmente menos efectos secundarios . En ensayos clínicos, this compound ha demostrado una eficacia superior en la reducción del picor y la mejora de las lesiones cutáneas en comparación con dupilumab, otro tratamiento para la dermatitis atópica . Esto destaca su potencial como una opción de tratamiento más eficaz para pacientes con dermatitis atópica de moderada a grave.

Propiedades

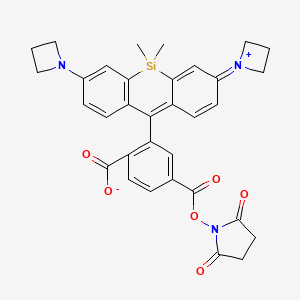

IUPAC Name |

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)